1-(2-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol
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Overview
Description
1-(2-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine ring and a difluoroethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol typically involves the reaction of 2-chloropyridine with difluoroethanol under specific conditions. One common method involves the use of a Grignard reagent, where 2-chloropyridine is reacted with magnesium in the presence of anhydrous ether to form the corresponding Grignard reagent. This intermediate is then treated with difluoroethanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(2-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the difluoroethanol moiety enhances its ability to interact with hydrophobic pockets in proteins, thereby influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: Shares the chloropyridine ring but lacks the difluoroethanol moiety.
2,2-Difluoroethanol: Contains the difluoroethanol group but lacks the chloropyridine ring.
3-Chloropyridine: Similar structure but with the chlorine atom at a different position.
Uniqueness
1-(2-Chloropyridin-3-yl)-2,2-difluoroethan-1-ol is unique due to the combination of the chloropyridine ring and the difluoroethanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H6ClF2NO |
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Molecular Weight |
193.58 g/mol |
IUPAC Name |
1-(2-chloropyridin-3-yl)-2,2-difluoroethanol |
InChI |
InChI=1S/C7H6ClF2NO/c8-6-4(2-1-3-11-6)5(12)7(9)10/h1-3,5,7,12H |
InChI Key |
OSYMOUDZQRWNKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(C(F)F)O |
Origin of Product |
United States |
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